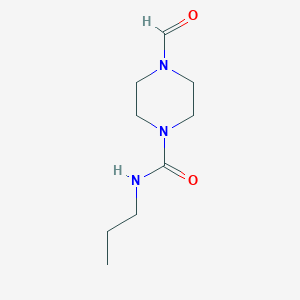
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol is an organic compound that features a trifluoromethyl group and a pyridinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol typically involves the reaction of 2-pyridinethiol with 1,1,1-trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the carbonyl carbon of the trifluoroacetone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyridinylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 1,1,1-trifluoro-3-(2-pyridinylsulfanyl)-2-propanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridinylsulfanyl compounds.
Scientific Research Applications
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The pyridinylsulfanyl moiety can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the compound’s overall activity.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-butane: Longer carbon chain, which can affect its physical and chemical properties.
Properties
IUPAC Name |
1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4,6,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJBMCJJFXBVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2462683.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2462684.png)
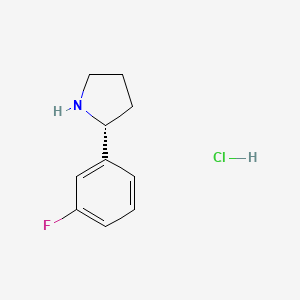
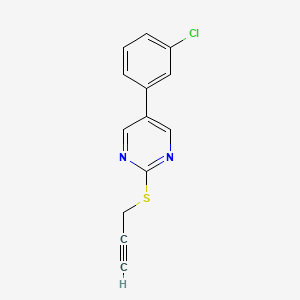
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2462688.png)
![N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462692.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2462694.png)
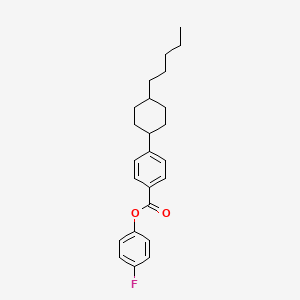
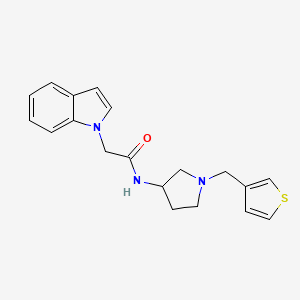
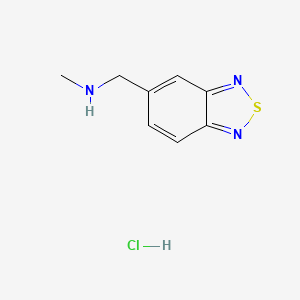
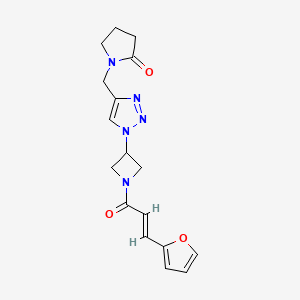
![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2462700.png)
![2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2462705.png)
